molecular formula C8H5BrClN3 B594432 6-Bromo-4-chloroquinazolin-2-amine CAS No. 1260862-26-7

6-Bromo-4-chloroquinazolin-2-amine

Cat. No.: B594432
CAS No.: 1260862-26-7
M. Wt: 258.503
InChI Key: UMVSCRJHRCUILZ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloroquinazolin-2-amine is a chemical compound with the molecular formula C8H5BrClN3. It is typically found in a solid state and may present a crystalline appearance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloroquinazolin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the bromination and chlorination of quinazoline derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloroquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups .

Scientific Research Applications

6-Bromo-4-chloroquinazolin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloroquinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 6-Bromo-2-chloroquinazolin-4-amine
  • 4-Chloroquinazolin-2-amine
  • 6-Bromoquinazolin-2-amine

Comparison: 6-Bromo-4-chloroquinazolin-2-amine is unique due to the presence of both bromine and chlorine atoms on the quinazoline ring. This dual substitution can influence its reactivity and biological activity, making it distinct from other similar compounds that may only have one halogen substituent .

Properties

IUPAC Name

6-bromo-4-chloroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVSCRJHRCUILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696258
Record name 6-Bromo-4-chloroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260862-26-7
Record name 6-Bromo-4-chloroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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